molecular formula C11H14N2O B1360108 6-Methoxytryptamine CAS No. 3610-36-4

6-Methoxytryptamine

Cat. No. B1360108
CAS RN: 3610-36-4
M. Wt: 190.24 g/mol
InChI Key: VOCGEKMEZOPDFP-UHFFFAOYSA-N
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Description

6-Methoxytryptamine (6-MT) is a naturally occurring indoleamine and tryptamine derivative that is found in many plants and fungi. It is an important chemical compound in the field of biochemistry and pharmacology, and has many applications in research and lab experiments. 6-MT has been studied for its potential therapeutic effects, as well as its ability to interact with neurotransmitters in the brain.

Scientific Research Applications

Plant Physiology

  • Results : The compound may be involved in regulating cellular, physiological, biochemical, and molecular processes in plants .

Microbial Biotechnology

  • Results : The engineered strain could potentially produce melatonin, with implications for cost-effective synthesis .

Sports Medicine

  • Results : Supplementation might enhance performance due to the compound’s antioxidant, anti-inflammatory, and immunoregulatory properties .

Future Directions

: Sigma-Aldrich: 6-Methoxytryptamine Analytical Standard : Sigma-Aldrich: 6-Methoxytryptamine 99% : Santa Cruz Biotechnology: 6-Methoxytryptamine

properties

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGEKMEZOPDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189680
Record name 2-(2-Aminoethyl)-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxytryptamine

CAS RN

3610-36-4
Record name 6-Methoxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3610-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminoethyl)-5-methoxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Aminoethyl)-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminoethyl)-5-methoxyindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
309
Citations
Y Kuang, J Huang, F Chen - Synthetic communications, 2006 - Taylor & Francis
A convenient and cost‐effective synthesis of 6‐methoxytryptamine (1), starting from commercially available phthalimide and 1‐bromo‐3‐chloropropane via PTC N‐alkylation, PTC C‐…
Number of citations: 7 www.tandfonline.com
AM Yu, JR Idle, LG Byrd, KW Krausz… - Pharmacogenetics …, 2003 - journals.lww.com
… CYP2D6 did not O-demethylate isomeric 6-methoxytryptamine nor MEL. In this latter case, MEL does not have a protonatable nitrogen atom to bind with the enzyme [ 34 ], nor does 5-…
Number of citations: 211 journals.lww.com
AM Yu, JR Idle, T Herraiz, A Küpfer… - Pharmacogenetics and …, 2003 - journals.lww.com
… Of interest is the observation made here that the isomeric 6-methoxytryptamine is not a CYP2D6 substrate. Although the pKa values are not readily available, it is unlikely that the …
Number of citations: 161 journals.lww.com
S Wilkinson - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
The alkaloids were separated by chromatography on alumina, the course of the separation being followed by paper chromatography and colour reactions. The first runnings contained …
Number of citations: 33 pubs.rsc.org
Q Yu, P Guo, J Jian, Y Chen, J Xu - Chemical Communications, 2018 - pubs.rsc.org
… Our synthesis started with commercially available 6-methoxytryptamine (2). By sequentially adding 2; diketene, acrolein derivative 3; organocatalyst 4 (Hayashi–Jørgensen catalyst); …
Number of citations: 37 pubs.rsc.org
C Piemontesi, Q Wang, J Zhu - Journal of the American Chemical …, 2016 - ACS Publications
… A gram-scale enantioselective total synthesis of (+)-peganumine A was accomplished in 7 steps from commercially available 6-methoxytryptamine. Key steps included (a) a Liebeskind–…
Number of citations: 67 pubs.acs.org
X Qi, H Bao, UK Tambar - Journal of the American Chemical …, 2011 - ACS Publications
… We report the first total synthesis of (±)-trigonoliimine C, a member of a family of structurally complex alkaloids, in 10 steps from tryptamine and 6-methoxytryptamine. Our convergent …
Number of citations: 108 pubs.acs.org
RG Taborsky, P Delvigs, IH Page - Journal of Medicinal Chemistry, 1965 - ACS Publications
… Benzyloxy-6-methoxytryptamine Hydrochloride. -A suspension of 3.8 g. (13mmoles) of 6-benzyloxy-5-methoxyindole-3acetonitrile in 200 ml. …
Number of citations: 40 pubs.acs.org
NS Rajapaksa, MA McGowan, M Rienzo… - Organic …, 2013 - ACS Publications
… The key coupling of enone 4 and 6-methoxytryptamine-derived dihydro-β-carboline 3 (7) to generate tetracyclic ketone 11 was then examined under a series of conditions (Scheme 4). …
Number of citations: 60 pubs.acs.org
S Römsing, F Bökman, Y Bergqvist - Scandinavian journal of …, 2006 - Taylor & Francis
… collected with a Salivette ® sampling device (Sarstedt) and a mixed‐mode SPE column was used for the extraction of melatonin and internal standard (N‐acetyl‐6‐methoxytryptamine) …
Number of citations: 28 www.tandfonline.com

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